

synonyms for "Sucrose, 6'-laurate" in scientific literature

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An In-depth Technical Guide to Sucrose Esters: Focusing on "Sucrose, 6'-laurate" and its Synonyms

This technical guide provides a comprehensive overview of "Sucrose, 6'-laurate" and its related sucrose esters for researchers, scientists, and drug development professionals. It covers nomenclature, physicochemical properties, detailed experimental protocols, and the mechanistic basis for its applications, particularly as a penetration enhancer in drug delivery systems.

Nomenclature and Synonyms

"Sucrose, 6'-laurate" is a sucrose monoester where lauric acid is attached at the 6'-position of the fructose moiety of sucrose. However, the term "sucrose laurate" is often used more broadly in scientific literature and commercial products to refer to a mixture of sucrose monoesters of lauric acid, which can include various positional isomers. The properties of these mixtures can vary depending on the distribution of these isomers.

Below is a table summarizing the key synonyms and identifiers for "**Sucrose, 6'-laurate**" and the more general "sucrose laurate."



Identifier Type	"Sucrose, 6'-laurate" (Specific Isomer)	"Sucrose Laurate" (General/Mixture)
IUPAC Name	[(2R,3S,4S,5R,6R)-6- [(2S,3S,4S,5R)-3,4-dihydroxy- 2,5-bis(hydroxymethyl)oxolan- 2-yl]oxy-3,4,5-trihydroxyoxan- 2-yl]methyl dodecanoate[1]	2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid
Common Synonyms	6'-O-Lauroylsucrose[2]	Sucrose monolaurate, Lauryl sucrose, Sucrose lauric acid esters, a-D-glucopyranoside, b-D-fructofuranosyl, monododecanoate[3][4][5]
CAS Number	20881-05-4[2]	25339-99-5, 37266-93-6[4]
Molecular Formula	C24H44O12	C24H44O12
Molecular Weight	524.60 g/mol [1]	524.60 g/mol
UNII (Unique Ingredient Identifier)	GEE2CQJ4ZY[2]	05Q7CD0E49

Quantitative Physicochemical Data

The physicochemical properties of sucrose laurates, such as their Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC), are crucial for their function as surfactants and emulsifiers. These properties can vary significantly between different regioisomers.



Property	Value	Notes and References
Molecular Weight	524.60 g/mol	For all sucrose monolaurate isomers.[1]
HLB (Hydrophilic-Lipophilic Balance)	11-17	The HLB value for sucrose laurate monoesters generally falls in this range, making them effective oil-in-water emulsifiers. The exact value depends on the specific isomer and the purity of the monoester.[6][7][8]
Critical Micelle Concentration (CMC)	0.34 mM	This value is for a commercial sucrose laurate product. The CMC can vary between isomers; for instance, 6-O-lauroyl sucrose has a CMC approximately 2.5 times greater than 1'-O-lauroyl sucrose.[6][9]
Aqueous Solubility	~5 mg/mL	Limited water solubility is characteristic of the amphiphilic nature of sucrose laurates.[6]
Surface Tension	~52.8 mN/m	In aqueous solution, indicating significant surface activity.[6]

Experimental Protocols Enzymatic Synthesis of Sucrose Monolaurate

This protocol describes a highly regioselective method for the synthesis of sucrose monolaurate using an alkaline protease.

Materials:



- Sucrose
- Vinyl laurate
- Protex 6L (alkaline protease from Bacillus licheniformis)
- tert-amyl alcohol
- Dimethyl sulfoxide (DMSO)
- Deionized water

Procedure:

- Prepare a solvent mixture of tert-amyl alcohol/DMSO/water. The optimal water content is around 3.4% (v/v).
- Dissolve vinyl laurate in the solvent mixture.
- Add powdered sucrose to the vinyl laurate solution. Introducing sucrose as a powder can lead to a higher reaction rate.
- Add the lyophilized Protex 6L enzyme to the reaction mixture. An enzyme concentration of 1.5 mg/mL is effective.
- Maintain the reaction at a controlled temperature of approximately 43°C and a pH of 10.1 for optimal activity.
- Monitor the reaction progress by analyzing aliquots over time using a suitable chromatographic method (e.g., HPLC).
- The reaction should yield a high conversion of sucrose to 1'-O-lauroylsucrose within approximately 9 hours.[10]

Chemical Synthesis of Sucrose Esters (Transesterification)

This protocol outlines a general chemical synthesis of sucrose esters via transesterification.



Materials:

- Sucrose
- Fatty acid methyl ester (e.g., methyl laurate)
- Anhydrous potassium carbonate (catalyst)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

- Dissolve sucrose in DMF or DMSO with gentle heating (up to 100°C) and stirring until a clear solution is obtained.
- Cool the solution to the desired reaction temperature (e.g., 90°C).
- Add the fatty acid methyl ester and the anhydrous potassium carbonate catalyst to the sucrose solution.
- Conduct the reaction under reduced pressure to facilitate the removal of methanol, which is a byproduct of the transesterification.
- Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the reaction mixture can be purified by solvent extraction and chromatography to isolate the sucrose esters.

Analysis of Sucrose Laurate Isomers by HPLC-MS

This protocol provides a general workflow for the analysis of sucrose laurate isomers using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Instrumentation:

- HPLC system with a reversed-phase column (e.g., C8 or C18)
- Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)



Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

- Sample Preparation: Dissolve the sucrose laurate sample in a suitable solvent, such as methanol, to a known concentration (e.g., 10 mg/mL). Filter the sample through a 0.2 μm membrane filter before injection.[11]
- · Chromatographic Separation:
 - Mobile Phase: A gradient of methanol and water is commonly used. The specific gradient profile will depend on the isomers being separated.[11]
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
- Detection:
 - ELSD/CAD: These detectors are suitable for non-chromophoric compounds like sucrose esters.
 - MS: Operate the mass spectrometer in positive ion mode with ESI. Sucrose esters are
 often detected as sodium adducts ([M+Na]+). A full scan mode with a mass range of 1001600 m/z is appropriate for initial characterization.[12]
- Data Analysis: Identify and quantify the different sucrose laurate isomers based on their retention times and mass-to-charge ratios.

Mechanisms and Visualizations Mechanism of Action as a Penetration Enhancer

Sucrose esters, including sucrose laurate, are effective penetration enhancers for transdermal drug delivery. Their mechanism of action is primarily attributed to their interaction with and disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, thereby enhancing the permeation of drug molecules.[1][13]



The key steps in this process are:

- Partitioning into the Stratum Corneum: The amphiphilic nature of sucrose laurate allows it to partition into the lipid-rich intercellular spaces of the stratum corneum.
- Disruption of Lipid Packing: The sucrose laurate molecules insert themselves between the endogenous lipid molecules (ceramides, cholesterol, and free fatty acids), disrupting the tight, ordered packing of these lipids.[1]
- Increased Fluidity: This disruption leads to an increase in the fluidity and permeability of the stratum corneum.
- Enhanced Drug Permeation: The more fluid lipid matrix offers less resistance to the diffusion of drug molecules, leading to enhanced penetration into the deeper layers of the skin.

The following diagram illustrates this logical relationship.

Mechanism of Sucrose Laurate as a Penetration Enhancer

Experimental Workflow: Synthesis and Analysis of Sucrose Laurate

The following diagram outlines a typical experimental workflow for the synthesis and subsequent analysis of sucrose laurate.

Workflow for Sucrose Laurate Synthesis and Analysis

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